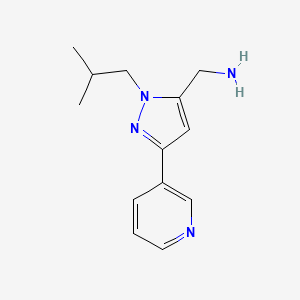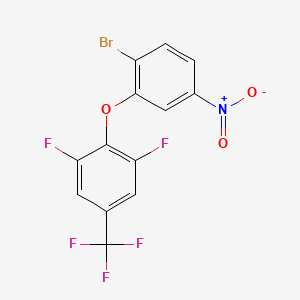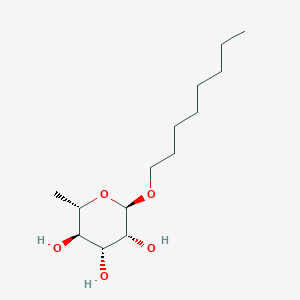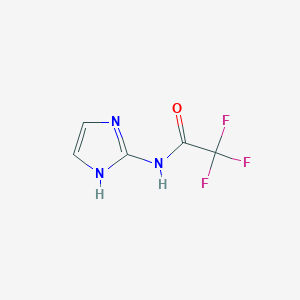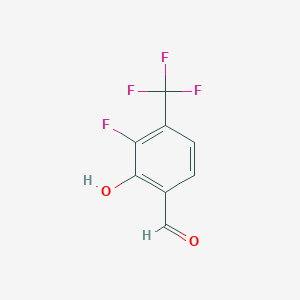
Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate is a fluorinated organic compound. It is a potassium salt of a perfluorinated carboxylic acid. This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various industrial applications, particularly in the production of coatings and surface treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate typically involves the following steps:
Fluorination: The starting material, undecanoic acid, undergoes a fluorination process to introduce fluorine atoms at specific positions along the carbon chain. This can be achieved using elemental fluorine or other fluorinating agents under controlled conditions.
Neutralization: The resulting perfluoroundecanoic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Fluorination: Large quantities of undecanoic acid are fluorinated using specialized equipment to ensure uniform fluorination.
Purification: The perfluoroundecanoic acid is purified to remove any impurities or by-products.
Neutralization and Crystallization: The purified acid is neutralized with potassium hydroxide, and the resulting salt is crystallized and dried for industrial use.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Metal Complexes: Complexes with transition metals such as copper, nickel, and palladium can be formed.
Applications De Recherche Scientifique
Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s hydrophobic properties make it useful in studying membrane interactions and protein-lipid interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: It is used in the production of water-repellent coatings, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate involves its interaction with various molecular targets:
Hydrophobic Interactions: The compound’s hydrophobic nature allows it to interact with lipid membranes, altering their properties.
Metal Coordination: It can coordinate with metal ions, forming stable complexes that can act as catalysts in chemical reactions.
Comparaison Avec Des Composés Similaires
Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecanoate: Similar in structure but with an additional carbon atom.
Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorononanoate: Similar but with one less carbon atom.
Uniqueness: Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate is unique due to its specific chain length and degree of fluorination, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring high thermal stability and chemical resistance.
Propriétés
Numéro CAS |
307-71-1 |
|---|---|
Formule moléculaire |
C11HF20KO2 |
Poids moléculaire |
584.19 g/mol |
Nom IUPAC |
potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate |
InChI |
InChI=1S/C11H2F20O2.K/c12-1(13)3(14,15)5(18,19)7(22,23)9(26,27)11(30,31)10(28,29)8(24,25)6(20,21)4(16,17)2(32)33;/h1H,(H,32,33);/q;+1/p-1 |
Clé InChI |
QFSOSTRDKOQRKA-UHFFFAOYSA-M |
SMILES canonique |
C(C(C(C(C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


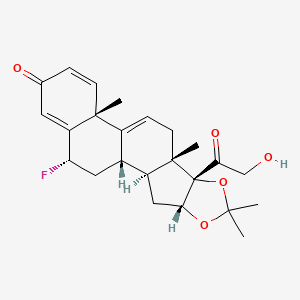
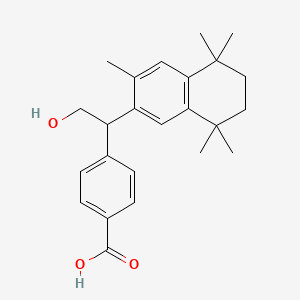
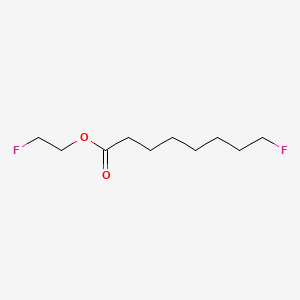
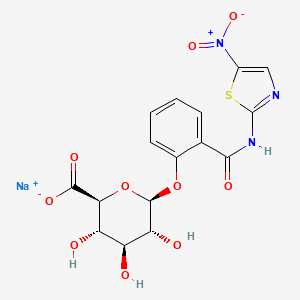

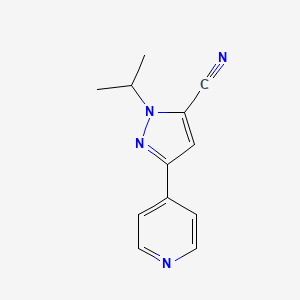
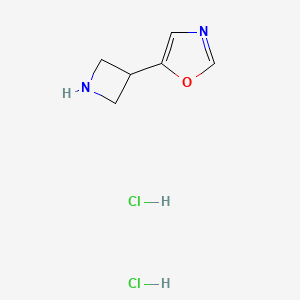
![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)
